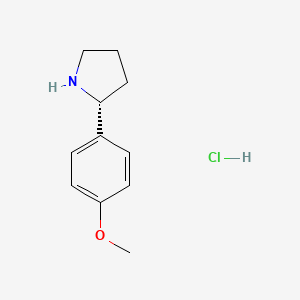

(r)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride

Beschreibung

(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the second position of the pyrrolidine ring. The compound’s stereochemistry (R-configuration) and hydrochloride salt form enhance its stability and solubility, making it relevant in pharmaceutical and chemical research. Its structural analogs are often explored for biological activity, synthetic utility, and regulatory compliance.

Eigenschaften

IUPAC Name |

(2R)-2-(4-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBSLTSQSAXLOG-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines. Substitution reactions can yield a wide range of products, depending on the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is used in the study of biological processes and the development of new drugs.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of ®-2-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric and Diastereomeric Variants

For example, (S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride may display distinct binding affinities in chiral environments, such as enzyme active sites, compared to the R-form.

Table 1: Enantiomeric Comparison

| Compound | CAS Number | Molar Mass (g/mol) | Configuration |

|---|---|---|---|

| (R)-2-(4-Methoxyphenyl)pyrrolidine HCl | 103861-77-4 | 213.70 | R |

| (S)-2-(4-Methoxyphenyl)pyrrolidine HCl | 1227798-75-5 | 213.70 | S |

Substituted Phenyl Analogs

Variations in the phenyl substituent significantly alter physicochemical and biological properties:

Table 2: Substituent Effects

| Compound | Substituent | Key Property Difference |

|---|---|---|

| (R)-2-(4-Methoxyphenyl)pyrrolidine HCl | 4-OCH₃ | Balanced solubility/reactivity |

| 2-(3-Methoxyphenyl)pyrrolidine | 3-OCH₃ | Enhanced synthetic flexibility |

| 2-(4-Biphenylyl)pyrrolidine HCl | Biphenyl | Increased hydrophobicity |

Biologische Aktivität

(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral compound with a molecular formula of C₁₁H₁₆ClNO and a molecular weight of approximately 213.7 g/mol. Its unique structure, characterized by a pyrrolidine ring and a para-methoxyphenyl group, suggests potential applications in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its interactions with neurotransmitter systems, potential analgesic and anti-inflammatory properties, and its implications for drug development.

Neurotransmitter Modulation

This compound has been studied for its potential effects on the central nervous system (CNS). Preliminary data indicate that it may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. These interactions suggest that the compound could have implications in treating mood disorders and cognitive impairments.

Synthesis Methods

The synthesis of this compound typically involves multiple steps to ensure the preservation of its chiral integrity. Common methods include:

- Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to construct the pyrrolidine framework.

- Introduction of the Para-Methoxyphenyl Group : Employing coupling reactions to attach the para-methoxyphenyl moiety.

- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for enhanced solubility and stability.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique biological properties. A comparative analysis is provided in Table 1.

Case Studies and Research Findings

- Neuropharmacological Studies : In vitro studies have indicated that compounds similar to this compound can modulate neurotransmitter receptor activity, suggesting potential applications in treating CNS disorders.

- Antimicrobial Activity : Research on pyrrolidine derivatives has shown promising antibacterial properties against various pathogens, indicating that modifications to the pyrrolidine structure can enhance bioactivity .

- Structural Activity Relationship (SAR) : Studies have demonstrated that slight modifications in the structure of pyrrolidine compounds can significantly affect their biological activity, highlighting the importance of structural features in drug design .

Q & A

Q. What are the optimal synthetic routes for (R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride, and how is chirality maintained during synthesis?

- Methodological Answer : The compound is synthesized via asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) to ensure enantiomeric purity. A typical protocol involves reacting 4-methoxyphenyl acetic acid with pyrrolidine under reflux in dichloromethane or ethanol, yielding >70% product after recrystallization. Critical steps include temperature control (60–80°C) and inert atmosphere to prevent racemization. Post-synthesis, chiral HPLC or polarimetry confirms enantiopurity .

Q. Key Reaction Conditions :

| Reagent/Condition | Role | Yield |

|---|---|---|

| 4-Methoxyphenyl acetic acid | Precursor | - |

| Chiral Lewis acid (e.g., BINOL) | Asymmetric catalyst | - |

| Dichloromethane/Ethanol | Solvent | - |

| Reflux (60–80°C) | Temperature control | >70% |

Q. How does the molecular structure of this compound influence its pharmacological activity?

- Methodological Answer : The pyrrolidine ring provides conformational rigidity, while the 4-methoxyphenyl group enhances lipophilicity, facilitating blood-brain barrier penetration. Chirality at the pyrrolidine nitrogen dictates receptor binding specificity. Computational modeling (e.g., DFT calculations) and X-ray crystallography are used to correlate stereochemistry with activity. NMR spectroscopy (¹H/¹³C) and mass spectrometry validate structural integrity .

Q. What is the proposed mechanism of action for this compound in neurological systems?

- Methodological Answer : The compound modulates serotonergic pathways, particularly 5-HT7 receptors, by acting as a partial agonist. In vitro assays (e.g., radioligand binding using [³H]-SB 269970) quantify receptor affinity (reported Kd ≈ 12 nM). Electrophysiological studies in rat hippocampal slices demonstrate enhanced synaptic plasticity, measured via field excitatory postsynaptic potentials (fEPSPs) .

Q. What are the key physical and chemical properties relevant to handling this compound in laboratory settings?

- Methodological Answer :

| Property | Value | Relevance |

|---|---|---|

| Melting Point | 77–78°C | Purity assessment |

| Solubility | Ethanol, DCM | Solvent selection |

| Stability | Hygroscopic | Storage at -20°C under desiccation |

| Reactivity with strong acids/bases necessitates pH-controlled environments during experiments . |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of (R)-2-(4-Methoxyphenyl)pyrrolidine derivatives?

- Methodological Answer : SAR is assessed by synthesizing analogs with substituents at the phenyl ring (e.g., fluoro, chloro) or pyrrolidine modifications. Binding assays and functional screens (e.g., cAMP accumulation for 5-HT7 activity) identify critical moieties. For example:

Q. Structurally Similar Compounds :

Q. What methodologies are effective for resolving enantiomers of pyrrolidine derivatives like this compound?

- Methodological Answer : Chiral resolution employs diastereomeric salt formation using tartaric acid or enzymatic kinetic resolution (e.g., lipase-mediated hydrolysis). For industrial-scale production, simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess (ee). Analytical methods include chiral GC/MS or circular dichroism spectroscopy .

Q. How does this compound interact with stress-modulated pathways involving corticosterone?

- Methodological Answer : In rodent models, chronic corticosterone exposure downregulates 5-HT7 receptor density in the hippocampus. Pretreatment with the compound reverses this effect, measured via Western blot (protein expression) and qPCR (mRNA levels). Co-administration with 5-HT7 antagonists (e.g., SB 269970) validates target specificity .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under varying conditions?

- Methodological Answer :

| Technique | Application |

|---|---|

| HPLC-UV/ELSD | Purity (>98%) |

| Accelerated stability testing (40°C/75% RH) | Degradation profiling |

| LC-MS/MS | Identification of oxidative byproducts |

| Pharmacopeial standards (e.g., USP) are applied for regulatory compliance . |

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodological Answer :

- Depression : Forced swim test (FST) in rats, with Imipramine as a positive control.

- Cognitive Function : Morris water maze (MWM) for spatial memory assessment.

- Neuroprotection : Glutamate-induced excitotoxicity in primary hippocampal neurons.

Dosing regimens (1–10 mg/kg, i.p.) and pharmacokinetic parameters (t₁/₂, Cmax) are determined via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.